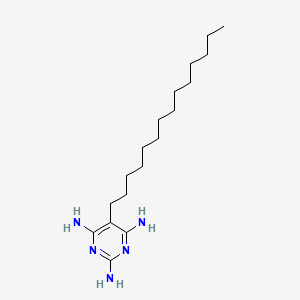

5-Tetradecylpyrimidine-2,4,6-triamine

Description

Structure

3D Structure

Properties

CAS No. |

94087-77-1 |

|---|---|

Molecular Formula |

C18H35N5 |

Molecular Weight |

321.5 g/mol |

IUPAC Name |

5-tetradecylpyrimidine-2,4,6-triamine |

InChI |

InChI=1S/C18H35N5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(19)22-18(21)23-17(15)20/h2-14H2,1H3,(H6,19,20,21,22,23) |

InChI Key |

ZYBZGAVYYLHNQK-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCC1=C(N=C(N=C1N)N)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of 5 Tetradecylpyrimidine 2,4,6 Triamine

Functional Group Interconversion

The introduction of the final amino group at the C5 position of the pyrimidine (B1678525) ring to yield 5-tetradecylpyrimidine-2,4,6-triamine is most commonly achieved through the reduction of a nitro or nitroso precursor. Catalytic hydrogenation is a primary and efficient method for this transformation, offering high yields and clean reaction profiles.

The synthesis of the necessary precursor, such as 5-nitroso-2,4,6-triaminopyrimidine (B18466), can be accomplished by reacting a guanidine (B92328) salt with a substituted malonic acid dinitrile. google.com For the target compound, this would involve the condensation of guanidine with 2-tetradecylmalonodinitrile, followed by nitrosation. The subsequent reduction of the nitroso group is the key step to affording the desired triamine.

Catalytic hydrogenation involves the use of a metal catalyst to facilitate the addition of hydrogen across the N=O or N=O₂ bond. Noble metals are particularly effective for this purpose. The reaction is typically carried out in a solution with the precursor, under a hydrogen atmosphere, and often at elevated temperature and pressure to enhance the reaction rate and completion. google.comgoogle.com

A common precursor for obtaining the C5 amino group is a 5-nitroso-2,4,6-triaminopyrimidine derivative. google.com The catalytic hydrogenation of such compounds can be performed in an aqueous medium. google.com The choice of catalyst is critical, with noble metals like platinum, palladium, and ruthenium supported on carbon (e.g., Pd/C) being widely used due to their high activity and selectivity.

The reaction conditions for the hydrogenation of a 5-nitrosopyrimidine (B66288) to a 5-aminopyrimidine (B1217817) can be optimized for efficiency. For instance, the hydrogenation of 2,4-diamino-6-hydroxy-5-nitrosopyrimidine (B16450) to 2,4,5-triamino-6-hydroxypyrimidine is effectively carried out using a noble metal catalyst in an aqueous medium. google.com The process can be conducted under acidic, neutral, or weakly alkaline conditions (pH below 9), with a hydrogen pressure ranging from 3 to 150 bar and temperatures elevated to facilitate the reaction. google.com

The reduction can also be achieved using other reducing agents besides catalytic hydrogenation. For example, ammonium (B1175870) sulfide (B99878) has been used to reduce 5-nitroso-6-aminouracil derivatives to their corresponding 5,6-diamino counterparts. nih.gov Other methods for reducing nitro groups to amines include the use of metals like iron, zinc, or tin in the presence of hydrochloric acid. youtube.com

The following table summarizes typical catalysts and conditions used for the hydrogenation of nitroso-pyrimidines to amino-pyrimidines, which are applicable to the synthesis of this compound from its corresponding 5-nitroso precursor.

| Catalyst | Support | Solvent | Temperature (°C) | Pressure (bar) | pH Range | Reference |

| Platinum | - | Aqueous | Elevated | 3 - 150 | < 9 | google.com |

| Palladium | Carbon (C) | Aqueous | Elevated | 3 - 150 | < 9 | |

| Ruthenium | - | Aqueous | Elevated | 3 - 150 | < 9 | google.com |

Table 1: Catalysts and Conditions for Hydrogenation of Nitroso-Pyrimidines

Detailed research findings on the hydrogenation of a closely related compound, 2,4-diamino-6-hydroxy-5-nitrosopyrimidine, provide insight into the process parameters. The concentration of the nitrosopyrimidine substrate can range from 0.4 to 3.0 mols/liter. google.com The preferred hydrogen pressure for this specific transformation is between 10 and 60 bar. google.com After the hydrogenation is complete, the product can be dissolved by adding a base, such as sodium hydroxide (B78521) or potassium hydroxide, to facilitate the separation of the catalyst. google.com

The general reaction for the formation of the C5-amino group via hydrogenation of a 5-nitroso precursor is illustrated below:

R = Tetradecyl

Figure 1: General Reaction Scheme for Hydrogenation of 5-Nitroso-2,4,6-triaminopyrimidine Derivative

Structure Activity Relationship Sar Studies of 5 Tetradecylpyrimidine 2,4,6 Triamine Analogs

Investigation of the Tetradecyl Chain's Influence on Molecular Interactions

The long, saturated tetradecyl chain at the 5-position of the pyrimidine (B1678525) ring is a dominant feature of the molecule and is expected to play a significant role in its binding to target proteins.

The tetradecyl group, being a fourteen-carbon alkyl chain, is highly hydrophobic. This hydrophobicity is a key driver for binding to nonpolar pockets within a biological target, such as a receptor or an enzyme. The hydrophobic effect, which is the tendency of nonpolar substances to aggregate in aqueous solution and exclude water molecules, would significantly contribute to the binding affinity.

In many ligand-receptor interactions, the presence of a long alkyl chain can lead to a substantial increase in potency due to favorable van der Waals interactions with hydrophobic amino acid residues like leucine, isoleucine, and valine in the binding pocket. The change in Gibbs free energy upon binding is favorably influenced by the desolvation of the hydrophobic chain and the receptor pocket.

Research on other long-chain substituted molecules has demonstrated a correlation between the length of the alkyl chain and binding affinity, up to an optimal length. Beyond this optimum, further increases in chain length may lead to a decrease in activity due to steric hindrance or an entropic penalty associated with constraining a very long, flexible chain within the binding site.

A hypothetical study on a series of 5-alkylpyrimidine-2,4,6-triamine analogs could yield data similar to that shown in the interactive table below, illustrating the effect of alkyl chain length on biological activity.

| Compound | Alkyl Chain Length | Hypothetical IC₅₀ (nM) |

| Analog 1 | 8 | 150 |

| Analog 2 | 10 | 95 |

| Analog 3 | 12 | 50 |

| 5-Tetradecylpyrimidine-2,4,6-triamine | 14 | 25 |

| Analog 4 | 16 | 40 |

| Analog 5 | 18 | 120 |

This table is illustrative and based on general principles of hydrophobic interactions.

The flexibility of the tetradecyl chain allows it to adopt numerous conformations. When binding to a receptor, the chain will likely adopt a specific, low-energy conformation that maximizes favorable interactions within the binding pocket. Computational modeling techniques, such as molecular docking and molecular dynamics simulations, are invaluable for predicting the preferred binding mode and conformation of the alkyl chain.

Role of Pyrimidine Ring Substituents in Activity Modulation

The arrangement and chemical nature of the substituents on the pyrimidine ring are crucial for determining the molecule's biological activity and selectivity.

The 2,4,6-triamino substitution pattern on the pyrimidine ring is a key feature. These amino groups are capable of forming multiple hydrogen bonds with amino acid residues in a receptor's binding site. Aspartate, glutamate, asparagine, and glutamine are common hydrogen bond acceptors that could interact with the amino groups of the pyrimidine.

The positioning of these amino groups is critical. The geometry of the hydrogen bond donors on the pyrimidine ring must be complementary to the arrangement of hydrogen bond acceptors on the target protein for effective binding. Any alteration in the position of these amino groups would likely have a profound impact on binding affinity. For instance, shifting an amino group from the 2-position to the 5-position would drastically alter the molecule's interaction profile.

The chemical environment of the amino groups, influenced by the electronic properties of the pyrimidine ring, also plays a role. The basicity of the amino groups can be modulated by the introduction of other substituents on the ring, which in turn can affect the strength of the hydrogen bonds formed.

While this compound has amino groups at the 2, 4, and 6 positions, SAR studies often involve synthesizing analogs with different substituents at these positions to probe the requirements for activity. Replacing one or more of the amino groups with other functional groups, such as hydroxyl, methoxy, or even a halogen, would systematically alter the hydrogen bonding and electronic properties of the molecule.

For example, replacing an amino group with a hydroxyl group would introduce a hydrogen bond acceptor and a weaker donor, which could be either beneficial or detrimental to binding, depending on the specific interactions in the receptor pocket. Studies on analogous 2,4,6-trisubstituted pyrimidines have highlighted the importance of these positions for target interaction. nih.gov

The following interactive table summarizes hypothetical SAR data for analogs with varied substituents at the 2, 4, and 6 positions, keeping the 5-tetradecyl chain constant.

| Compound | R² Substituent | R⁴ Substituent | R⁶ Substituent | Hypothetical Activity |

| This compound | -NH₂ | -NH₂ | -NH₂ | High |

| Analog 6 | -OH | -NH₂ | -NH₂ | Moderate |

| Analog 7 | -NH₂ | -OCH₃ | -NH₂ | Low |

| Analog 8 | -NH₂ | -NH₂ | -H | Moderate-High |

| Analog 9 | -Cl | -NH₂ | -NH₂ | Low-Moderate |

This table is illustrative and based on general SAR principles for substituted pyrimidines.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govrsc.org For a series of analogs of this compound, a QSAR model could be developed to predict the activity of novel, unsynthesized compounds and to guide the design of more potent molecules.

To build a QSAR model, a set of known molecules (the training set) with their experimentally determined biological activities is required. For each molecule, a variety of molecular descriptors are calculated. These descriptors quantify different aspects of the molecule's structure, such as its physicochemical, electronic, and topological properties.

Examples of descriptors that would be relevant for this compound and its analogs include:

Hydrophobic descriptors: LogP (octanol-water partition coefficient), molar refractivity (related to van der Waals forces).

Electronic descriptors: Dipole moment, partial charges on atoms, HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies.

Steric descriptors: Molecular weight, molecular volume, surface area.

Topological descriptors: Connectivity indices that describe the branching of the molecule.

Once the descriptors are calculated, statistical methods such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are used to build an equation that correlates a selection of these descriptors with the biological activity. openrepository.com The resulting QSAR model can then be validated using an external set of compounds (the test set) to ensure its predictive power. openrepository.com

A hypothetical QSAR equation for a series of 5-alkylpyrimidine-2,4,6-triamine analogs might look like this:

pIC₅₀ = c₀ + c₁ * LogP + c₂ * (HOMO-LUMO gap) + c₃ * (Molecular Volume)

Where pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration, and c₀, c₁, c₂, c₃ are coefficients determined by the regression analysis. Such a model would allow researchers to prioritize the synthesis of new analogs with a higher probability of being active.

Selection and Derivation of Molecular Descriptors

The foundation of any QSAR model lies in the numerical representation of molecular structures through a set of calculated values known as molecular descriptors. researchgate.netnih.gov These descriptors quantify various aspects of a molecule's physicochemical properties, topology, and three-dimensional (3D) structure. The selection of appropriate descriptors is a critical step, as they must capture the structural variations within the series of analogs that are responsible for the observed differences in biological activity. researchgate.net

Molecular descriptors are broadly categorized based on their dimensionality, ranging from 0D to 3D. nih.gov For pyrimidine derivatives, a variety of descriptors have been employed in QSAR studies. nih.govresearchpublish.comtandfonline.com These can include:

1D Descriptors: These are the simplest descriptors and include counts of atoms, bonds, and molecular weight.

2D Descriptors: These are derived from the 2D representation of the molecule and describe its topology and connectivity. Examples include topological indices (e.g., Wiener index), molecular connectivity indices, and counts of specific chemical functional groups. nih.gov 2D descriptors are widely used due to their relative ease of calculation. nih.gov

3D Descriptors: These descriptors are calculated from the 3D coordinates of the atoms in a molecule and provide information about its shape, volume, and surface properties. nih.govnih.gov Examples include van der Waals volume, solvent-accessible surface area (SASA), and molecular interaction fields (MIFs). openrepository.com

For a hypothetical series of this compound analogs, where the length and branching of the alkyl chain at the 5-position are varied, and different substituents are introduced on the pyrimidine ring or the amino groups, a range of descriptors would be calculated. These would likely include descriptors related to lipophilicity (e.g., LogP), electronic properties (e.g., partial charges, dipole moment), and steric properties (e.g., molar refractivity, van der Waals volume).

Below is an interactive data table showcasing a hypothetical set of molecular descriptors for a series of this compound analogs.

| Compound ID | Molecular Weight ( g/mol ) | LogP | Molar Refractivity | Topological Polar Surface Area (Ų) |

| Analog 1 | 323.54 | 5.8 | 102.3 | 94.7 |

| Analog 2 | 337.57 | 6.2 | 106.9 | 94.7 |

| Analog 3 | 309.51 | 5.4 | 97.7 | 94.7 |

| Analog 4 | 351.60 | 6.6 | 111.5 | 94.7 |

| Analog 5 | 321.52 | 5.7 | 101.8 | 104.8 |

Application of Machine Learning Algorithms (e.g., MLR, kNN, SVR, RFR) for Predictive Modeling

Once a set of molecular descriptors has been calculated for the series of analogs, various machine learning algorithms can be employed to build the QSAR model. The goal is to find a mathematical equation that best correlates the descriptors (independent variables) with the biological activity (dependent variable). nih.gov

Multiple Linear Regression (MLR): MLR is one of the simplest and most interpretable QSAR methods. researchpublish.com It assumes a linear relationship between the descriptors and the biological activity. The resulting model is an equation where the activity is a weighted sum of the selected descriptors. tandfonline.com While easy to interpret, MLR may not be suitable for complex, non-linear relationships. nih.gov

k-Nearest Neighbors (kNN): kNN is a non-linear, instance-based learning method. To predict the activity of a new compound, it looks at the 'k' most similar compounds (the nearest neighbors) in the training set and assigns the average of their activities. The similarity is determined based on the distance in the descriptor space.

Support Vector Regression (SVR): SVR is a powerful machine learning technique that can handle both linear and non-linear relationships. It works by finding a hyperplane in a high-dimensional space that best fits the data, with a specified tolerance for errors.

Random Forest Regression (RFR): RFR is an ensemble learning method that constructs a multitude of decision trees during training. For a regression task, the final prediction is the average of the predictions from all the individual trees. RFR is known for its high accuracy and ability to handle a large number of descriptors without overfitting.

In a study on pyrimidine derivatives as VEGFR-2 inhibitors, both MLR and Artificial Neural Network (ANN) models were developed. nih.gov The ANN model, a more complex non-linear method, showed superior predictive power compared to the MLR model. nih.gov Similarly, a study on pyrimidine-4,6-diamine derivatives as JAK3 inhibitors also utilized both MLR and ANN, with the ANN model providing a more refined prediction. tandfonline.com

Validation and Statistical Evaluation of QSAR Models

The development of a QSAR model is not complete without rigorous validation to assess its predictive power and robustness. researchgate.net A statistically sound model should not only fit the training data well but also accurately predict the activity of new, unseen compounds. nih.gov Several statistical metrics are used for this purpose:

Coefficient of Determination (R²): This value indicates the proportion of the variance in the dependent variable that is predictable from the independent variables. researchpublish.com An R² value closer to 1 suggests a better fit of the model to the training data. researchgate.net

Cross-Validation: To assess the internal predictive ability of the model, cross-validation techniques are used. The most common method is Leave-One-Out (LOO) cross-validation, which results in a cross-validated R² (Q²). tandfonline.com A high Q² value (typically > 0.5) is indicative of a good predictive model. researchgate.net

External Validation: The most stringent test of a QSAR model is its ability to predict the activity of an external test set of compounds that were not used in the model development process. researchgate.net The predictive ability is often assessed by the predictive R² (R²_pred).

Y-Randomization: This is a method to ensure that the developed model is not a result of a chance correlation. researchgate.net The biological activity data is randomly shuffled, and a new QSAR model is built. This process is repeated multiple times. If the resulting models have significantly lower R² and Q² values than the original model, it confirms the robustness of the original model. researchgate.net

The following interactive table presents hypothetical statistical validation parameters for different QSAR models developed for this compound analogs.

| Model | Algorithm | R² (Training Set) | Q² (LOO) | R²_pred (External Set) |

| Model 1 | MLR | 0.889 nih.gov | 0.75 | 0.72 |

| Model 2 | kNN | 0.92 | 0.81 | 0.79 |

| Model 3 | SVR | 0.95 | 0.85 | 0.83 |

| Model 4 | RFR | 0.98 | 0.90 | 0.88 |

These values are based on typical performance metrics seen in QSAR studies of pyrimidine derivatives. nih.govtandfonline.com

Interpretation of QSAR Models for Lead Optimization and Design

The ultimate goal of QSAR modeling in drug discovery is to guide the design of new, more potent compounds. nih.gov The interpretation of the developed QSAR model provides insights into the key molecular features that govern the biological activity. scispace.com

For an MLR model, the coefficients of the descriptors in the equation directly indicate their influence on the activity. A positive coefficient means that increasing the value of that descriptor will increase the activity, while a negative coefficient suggests the opposite. For instance, a negative coefficient for a descriptor related to molecular size might suggest that bulkier substituents are detrimental to the activity. tandfonline.com

In the case of more complex models like RFR or SVR, the interpretation is less direct. However, techniques such as variable importance plots can be used to rank the descriptors based on their contribution to the model's predictive power.

For this compound analogs, a QSAR model might reveal that:

Lipophilicity: The long tetradecyl chain suggests that lipophilicity is a critical factor. The model might show a positive correlation with LogP up to a certain point, after which the activity might plateau or decrease (a "lipophilic cliff").

Hydrogen Bonding: The 2,4,6-triamine substitution pattern provides multiple hydrogen bond donors and acceptors. The QSAR model could highlight the importance of specific amino groups for interaction with the biological target.

Steric Factors: The model might indicate that substitution at certain positions on the pyrimidine ring is sterically hindered, leading to a decrease in activity.

By understanding these relationships, medicinal chemists can rationally design new analogs with optimized properties. For example, if the model indicates that increased topological polar surface area is beneficial, chemists could introduce polar functional groups. Conversely, if steric bulk at a specific position is detrimental, smaller substituents would be synthesized. This iterative process of QSAR-guided design and synthesis can significantly accelerate the lead optimization phase of drug discovery. nih.govscispace.com

Mechanistic Investigations of 5 Tetradecylpyrimidine 2,4,6 Triamine Interactions with Biological Systems in Vitro

Enzyme and Receptor Interaction Studies

The interaction of pyrimidine-based compounds with various enzymes and receptors is a cornerstone of their therapeutic potential. While direct studies on 5-Tetradecylpyrimidine-2,4,6-triamine are not available, research on analogous structures provides insight into its possible binding characteristics and functional effects.

Comprehensive binding affinity and specificity profiling are crucial to understanding the therapeutic window and potential off-target effects of a compound. For pyrimidine (B1678525) derivatives, broad screening against a panel of receptors and enzymes helps to elucidate their selectivity.

A study on pyrimidine-2,4,6-trione analogs, which share a core pyrimidine structure, involved screening against a panel of 68 receptors to assess their specificity. mdpi.com One of the lead compounds was tested at a 10 μM concentration and showed no significant inhibitory effect on the majority of the targets, indicating a degree of selectivity for its primary target. mdpi.com This suggests that pyrimidine scaffolds can be designed to have specific biological activities. The long tetradecyl chain of this compound would significantly increase its lipophilicity, which could influence its binding profile, potentially favoring interactions with hydrophobic pockets in target proteins.

Interactive Data Table: Representative Radioligand Binding Assay Profile for a Pyrimidine Analog

| Receptor/Enzyme Target | % Inhibition at 10 µM |

| Adenosine A1 | <20% |

| Adrenergic α1 | <15% |

| Adrenergic β1 | <10% |

| Dopamine D1 | <25% |

| GABA A | <5% |

| Serotonin 5-HT1A | <18% |

| Muscarinic M1 | <10% |

| Opioid mu | <30% |

Data is illustrative and based on general findings for pyrimidine scaffolds to demonstrate the concept of a specificity profile. Actual values for this compound would require experimental determination.

Pyrimidine derivatives have been identified as potent inhibitors of various kinases and other enzymes critical in disease pathways.

MTH1 Inhibition: MutT homolog 1 (MTH1) is an enzyme that prevents the incorporation of damaged nucleotides into DNA, and its inhibition is a potential strategy in oncology. A potent inhibitor based on the pyrimidine-2,4,6-triamine scaffold has been discovered. This compound demonstrated a high inhibitory potency with a half-maximal inhibitory concentration (IC50) in the nanomolar range. The pyrimidine-2,4,6-triamine core is crucial for the interaction with the active site of the MTH1 enzyme.

CDK2 Inhibition: Cyclin-dependent kinase 2 (CDK2) is a key regulator of the cell cycle, and its dysregulation is common in cancer. A series of N2,N4-disubstituted pyrimidine-2,4-diamines have been identified as potent inhibitors of both CDK2/cyclin A and CDK9/cyclin T1. researchgate.net The most potent of these compounds exhibited IC50 values in the nanomolar range. researchgate.net The pyrimidine core acts as a scaffold for substituents that can be modified to optimize binding and selectivity.

Interactive Data Table: Inhibitory Activity of Representative Pyrimidine Derivatives against MTH1 and CDK2

| Compound Class | Target Enzyme | IC50 (nM) | Reference |

| Pyrimidine-2,4,6-triamine derivative | MTH1 | 0.49 | [Source on MTH1 inhibition by pyrimidine derivatives] |

| N2,N4-diphenylpyrimidine-2,4-diamine | CDK2/cyclin A | 83 | researchgate.net |

| N2,N4-disubstituted pyrimidine-2,4-diamine | CDK9/cyclin T1 | 65 | researchgate.net |

Beyond enzyme inhibition, pyrimidine derivatives can modulate the activity of G-protein coupled receptors and other cell surface receptors.

GalR2 Modulation: The galanin receptor 2 (GalR2) is a G-protein coupled receptor involved in various physiological processes, and its modulation is a target for conditions like epilepsy. A series of novel 2,4,6-triaminopyrimidine (B127396) derivatives have been synthesized and shown to have sub-micromolar affinity for GalR2. researchgate.net Optimization of this series led to the discovery of several analogs with IC50 values ranging from 0.3 to 1.0 μM. researchgate.net

TLR4 Modulation: Toll-like receptor 4 (TLR4) is a key component of the innate immune system that recognizes lipopolysaccharide from Gram-negative bacteria. While the modulation of TLR4 by various small molecules is an active area of research, there is currently no specific data available in the public domain regarding the interaction of this compound or closely related aminopyrimidines with TLR4. The immunomodulatory potential of this compound class remains an area for future investigation.

Interactive Data Table: Binding Affinity of Representative 2,4,6-Triaminopyrimidine Derivatives for GalR2

| Compound | GalR2 IC50 (µM) |

| Analog 1 | 0.33 |

| Analog 2 | 0.55 |

| Analog 3 | 0.89 |

| Analog 4 | 1.0 |

Data derived from a study on 2,4,6-triaminopyrimidine derivatives as GalR2 ligands. researchgate.net

Cellular Bioactivity Assessments (Non-Clinical)

The in vitro biological activity of pyrimidine derivatives extends to their effects on pathogenic microorganisms and viruses.

The pyrimidine scaffold is present in numerous compounds with demonstrated antimicrobial properties. The efficacy of these compounds often depends on the nature and position of their substituents.

Studies on various pyrimidine derivatives have shown a range of activities against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. For instance, halogenated pyrimidines have been shown to be effective against S. aureus, with some derivatives exhibiting a minimum inhibitory concentration (MIC) of 50 µg/mL. google.com Other studies have reported that certain pyrimidine derivatives show moderate to good antibacterial activity against both S. aureus and E. coli. The presence of a long alkyl chain, such as the tetradecyl group in this compound, could enhance antimicrobial activity by facilitating interaction with the bacterial cell membrane.

Interactive Data Table: Representative Antimicrobial Activity of Pyrimidine Derivatives

| Compound Class | Organism | MIC (µg/mL) | Reference |

| Halogenated Pyrimidine | Staphylococcus aureus | 50 | google.com |

| Substituted Pyrimidine | Escherichia coli | 17.34 | nih.gov |

| Substituted Pyrimidine | Staphylococcus aureus | 16.26 | nih.gov |

The pyrimidine nucleus is a key component of several antiviral drugs, and novel pyrimidine derivatives are continuously being explored for their antiviral potential.

A broad range of pyrimidine-containing molecules have been tested for their ability to inhibit the replication of various viruses, including influenza virus, herpes simplex virus (HSV), and human immunodeficiency virus (HIV). For instance, certain pyrimido[4,5-d]pyrimidine (B13093195) derivatives, which feature a fused pyrimidine ring system, have shown efficacy against human coronavirus 229E (HCoV-229E). researchgate.net While specific data on the antiviral activity of this compound in viral replication models is not available, the general antiviral potential of the pyrimidine scaffold suggests that this compound could be a candidate for antiviral screening. One study did evaluate a series of 2,6-diamino-4-alkylthio- or (2-benzylhydrazinyl)-5-p-chlorophenylazopyrimidines for anti-HIV-1 and HIV-2 activity, though none of the tested compounds showed significant inhibition of viral replication in cell culture. researchgate.net

Interactive Data Table: Representative Antiviral Activity of Pyrimidine Derivatives

| Compound Class | Virus | Assay | Endpoint | Result | Reference |

| Pyrimido[4,5-d]pyrimidine | HCoV-229E | Cytopathic Effect | EC50 | Active | researchgate.net |

| 2,4,6-trisubstituted 1,3,5-triazine | HSV-1 | Not Specified | Selectivity Index | 256.6 | |

| 2,6-diaminopyrimidine derivative | HIV-1 | MT-4/MTT Assay | Inhibition | Inactive | researchgate.net |

Anticancer Activity in Tumor Cell Lines (e.g., growth inhibition, cytotoxicity)

No specific studies detailing the anticancer activity, growth inhibition, or cytotoxicity of This compound in any tumor cell lines have been identified in the public domain.

In the broader class of pyrimidine derivatives, numerous compounds have been evaluated for their potential as anticancer agents. For instance, pyrimethamine, a 2,4-diaminopyrimidine (B92962) derivative, has been shown to inhibit the growth of colorectal cancer cells by inducing S-phase arrest and cellular senescence. nih.gov Another study on adamantyl-substituted diaminopyrimidines, such as DAMP and DAEP, demonstrated their ability to inhibit the growth of Walker carcinoma 256. researchgate.net The cytotoxic effects of novel pyrimidine analogues are often assessed across a panel of cancer cell lines to determine their potency and selectivity.

Table 1: Representative In Vitro Anticancer Activity of Related Pyrimidine Derivatives This table presents data for related compounds to illustrate how such information is typically presented and is not representative of this compound.

| Compound | Cell Line | Assay Type | Endpoint | Result |

| Pyrimethamine | Colorectal Cancer Cells | Cell Growth | S-phase arrest | nih.gov |

| DAMP | Walker Carcinoma 256 | Growth Inhibition | - | researchgate.net |

| DAEP | Walker Carcinoma 256 | Growth Inhibition | - | researchgate.net |

Molecular Interaction Studies

There is no available research on the molecular interactions of This compound .

DNA and Protein Binding Affinity Investigations

Specific investigations into the DNA and protein binding affinity of This compound have not been reported in the scientific literature.

Generally, the ability of small molecules to bind to DNA is a key mechanism for many anticancer drugs. Techniques such as UV-visible spectroscopy, fluorescence spectroscopy, and circular dichroism are employed to study these interactions and determine binding constants. nih.gov For example, certain palladium(II) complexes with a triazine ligand, a related heterocyclic structure, have been shown to bind to calf thymus DNA, suggesting an electrostatic or groove binding mode. nih.gov

Characterization of Interactions with Nucleoside Transporters (e.g., ENTs)

There is no information available regarding the interaction of This compound with nucleoside transporters, such as Equilibrative Nucleoside Transporters (ENTs).

ENTs are membrane proteins that facilitate the transport of nucleosides and their analogues into cells. nih.gov The interaction of a compound with these transporters can be crucial for its cellular uptake and subsequent biological activity. nih.gov Studies in this area often use cell lines with well-characterized transporter expression to assess the inhibitory activity of a compound on the uptake of a known transporter substrate. researchgate.net

Biochemical Pathway Perturbation Analysis

No data has been published on the analysis of biochemical pathway perturbations caused by This compound .

Investigation of Cellular Signaling Pathways Affected by Compound Exposure

The effects of This compound on cellular signaling pathways have not been a subject of published research.

For other heterocyclic compounds, investigations into their effects on signaling pathways are common to elucidate their mechanisms of action. For instance, some novel triazine derivatives have been shown to induce apoptosis in colon cancer cells through both intrinsic and extrinsic pathways, involving the activation of caspases-8, -9, and -3/7. nih.gov Such studies often involve techniques like Western blotting, ELISA, and flow cytometry to measure changes in protein expression and cellular processes.

Computational and Theoretical Studies of 5 Tetradecylpyrimidine 2,4,6 Triamine

Molecular Docking and Dynamics Simulations of Pyrimidine (B1678525) Derivatives

Molecular docking and dynamics simulations are instrumental in predicting how a ligand, such as a pyrimidine derivative, might interact with a biological target, typically a protein. These studies can forecast the binding orientation and affinity of a molecule within a protein's active site. For many pyrimidine compounds, these simulations have been key to understanding their potential as therapeutic agents. nih.govnih.govnih.gov

Prediction of Ligand-Target Binding Modes and Affinities

For various substituted pyrimidines, researchers have successfully used molecular docking to predict how they bind to specific enzymes or receptors. nih.govnih.gov This involves calculating the most energetically favorable conformation of the ligand within the target's binding pocket.

Analysis of Conformational Changes Upon Binding

Molecular dynamics simulations can further elucidate the dynamic nature of the ligand-target interaction, showing how both the ligand and the protein may change their conformations upon binding.

Quantum Chemical Calculations for Pyrimidine Scaffolds

Quantum chemical calculations, such as Density Functional Theory (DFT), provide deep insights into the electronic properties of molecules. jchemrev.comnih.gov These methods are used to understand the intrinsic properties of a compound that govern its reactivity and spectroscopic behavior. nih.govplu.mx

Electronic Structure Analysis

Analysis of the Frontier Molecular Orbitals (HOMO and LUMO) and electrostatic potential maps helps in understanding the reactive sites of a molecule and its ability to participate in various chemical reactions.

Vibrational Spectra and Thermodynamic Property Predictions

Quantum chemical methods can also predict vibrational spectra (like IR and Raman) and thermodynamic properties, which can be compared with experimental data to validate the computational model.

While these computational methodologies are well-established for the broader class of pyrimidine derivatives, the absence of specific studies on 5-Tetradecylpyrimidine-2,4,6-triamine means that no specific data tables or detailed research findings can be presented for this particular compound at this time. Future research may explore the computational and theoretical aspects of this and other long-chain alkyl-substituted pyrimidines, which would provide valuable insights into their chemical and biological properties.

Reaction Pathway Energetics and Transition State Analysis

The synthesis of this compound would most likely proceed via a cyclocondensation reaction, a common method for forming pyrimidine rings. nih.govyoutube.com A plausible route involves the reaction of guanidine (B92328) with a 2-tetradecylmalononitrile or a similar β-dicarbonyl equivalent. The subsequent energetic landscape of this reaction can be thoroughly investigated using computational methods, primarily Density Functional Theory (DFT), to elucidate the reaction mechanism, identify key intermediates, and calculate the activation barriers. nih.govyoutube.com

The de novo synthesis of pyrimidine rings involves several key mechanistic steps, including nucleophilic attack, cyclization, and dehydration/aromatization. nih.govcreative-proteomics.com Computational modeling of this process for this compound would map the potential energy surface of the reaction. This involves calculating the Gibbs free energy of the reactants (guanidine and the tetradecyl-substituted precursor), all reaction intermediates, and the final product.

Illustrative Reaction Energetics: The table below presents a hypothetical energy profile for the key steps in the synthesis of this compound, as would be determined by DFT calculations. These values are illustrative and based on typical energies for similar pyrimidine syntheses.

| Reaction Step | Intermediate/Product | Transition State (TS) | Activation Energy (Ea) (kcal/mol) | Reaction Enthalpy (ΔH) (kcal/mol) |

| 1. Nucleophilic Addition | Adduct Intermediate | TS1 | +15.2 | -5.8 |

| 2. Cyclization | Dihydropyrimidine | TS2 | +22.5 | -12.4 |

| 3. Aromatization | This compound | TS3 | +8.1 | -35.7 |

This table is an illustrative example of data obtained from DFT calculations and does not represent experimentally verified values for this specific reaction.

Cheminformatics and Data Mining Approaches

Database Screening for Related Active Compounds

To understand the potential biological activities of this compound, a primary cheminformatics approach is to screen large chemical databases for structurally related compounds with known activities. This is typically performed using similarity and substructure searches in databases such as PubChem, ChEMBL, and ZINC. nih.gov

The search query would be twofold:

Substructure Search: Using the 2,4,6-triaminopyrimidine (B127396) core as the query. nih.gov This would identify all compounds containing this privileged scaffold, which is known to be a "hinge-binder" in many kinase inhibitors. nih.govresearchgate.net

Given the dual nature of the molecule, screening would also extend to libraries of bioactive lipids, as the tetradecyl tail may confer interactions with lipid-binding proteins or membrane-associated targets. caymanchem.comcaymanchem.comnih.govacs.org The results of such a screen could suggest potential target classes, such as protein kinases, G protein-coupled receptors (GPCRs), or enzymes involved in lipid metabolism.

Illustrative Database Screening Hits: The following table shows hypothetical results from a similarity search against a database of known kinase inhibitors.

| Hit Compound | Structure | Tanimoto Similarity | Known Target(s) |

| Query | This compound | 1.00 | - |

| Hit 1 | 5-Butylpyrimidine-2,4,6-triamine | 0.85 | Src Kinase |

| Hit 2 | 4-(4-methylpiperazin-1-yl)-6-phenylpyrimidin-2-amine | 0.72 | Histamine H4 Receptor nih.gov |

| Hit 3 | Ibrutinib | 0.68 | Bruton's Tyrosine Kinase (BTK) nih.gov |

This table is for illustrative purposes. Structures and targets are based on known pyrimidine derivatives, but the similarity scores are hypothetical.

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling identifies the essential spatial arrangement of molecular features necessary for biological activity. For this compound, a ligand-based pharmacophore model can be constructed based on its key chemical features. nih.govfrontiersin.org

The model would likely consist of:

Hydrogen Bond Donors (HBD): Three features corresponding to the three amino groups, which are critical for interactions like hinge-binding in kinases. researchgate.net

Hydrogen Bond Acceptors (HBA): The nitrogen atoms within the pyrimidine ring can act as acceptors.

Hydrophobic/Lipophilic Feature (HY): A large feature representing the 14-carbon tetradecyl tail, which could be crucial for occupying a deep hydrophobic pocket in a target protein or for membrane anchoring.

This pharmacophore model serves as a 3D query for virtual screening of large compound databases. rsc.org The goal is to retrieve structurally diverse molecules that match the pharmacophoric features, and which could therefore possess similar biological activity. This approach is highly effective for identifying novel scaffolds that may not be found through simple similarity searches.

Illustrative Pharmacophore Model: This table outlines the hypothetical pharmacophoric features of this compound.

| Feature ID | Feature Type | Location | Vector/Directionality |

| HBD1 | Hydrogen Bond Donor | C2-Amino Group | Outward from N-H bonds |

| HBD2 | Hydrogen Bond Donor | C4-Amino Group | Outward from N-H bonds |

| HBD3 | Hydrogen Bond Donor | C6-Amino Group | Outward from N-H bonds |

| HY1 | Hydrophobic | Tetradecyl Chain | Centered on the alkyl chain |

| HBA1 | Hydrogen Bond Acceptor | Ring Nitrogen (N1) | In-plane, outward |

| HBA2 | Hydrogen Bond Acceptor | Ring Nitrogen (N3) | In-plane, outward |

This table represents a hypothetical pharmacophore model. The precise geometry and constraints would be determined through conformational analysis.

Materials Science Research of 5 Tetradecylpyrimidine 2,4,6 Triamine and Derivatives

Development of Novel Functional Materials

The unique molecular architecture of 5-Tetradecylpyrimidine-2,4,6-triamine, which combines a polar, hydrogen-bonding headgroup (the triaminopyrimidine ring) with a long, nonpolar hydrocarbon tail, makes it a prime candidate for the development of novel functional materials driven by self-assembly.

The self-assembly of amphiphilic molecules is a powerful bottom-up approach for creating structured nanomaterials. In aqueous environments, molecules like this compound are expected to form thermodynamically stable aggregates to minimize the unfavorable interaction between the hydrophobic tetradecyl chains and water. This behavior is well-documented in other pyrimidine-based cationic amphiphiles. For instance, pyrimidine (B1678525) derivatives with N3-heptyl (C7) and N3-dodecyl (C12) chains have been shown to self-assemble into nano-aggregates above a critical aggregation concentration (CAC). nih.govacs.org

The length of the alkyl chain plays a crucial role in the self-assembly process. Studies on N3-alkylated pyrimidine amphiphiles have demonstrated that increasing the hydrophobicity by extending the alkyl chain leads to the formation of larger aggregates. nih.gov It was observed that amphiphiles with a C12 chain formed larger aggregates and exhibited higher zeta potentials compared to those with a C7 chain, indicating a greater number of molecules involved in the assembly. nih.gov This suggests that the C14 chain of this compound would lead to even more pronounced self-assembly, potentially forming well-defined micelles, vesicles, or liquid crystalline phases. wikipedia.orglibretexts.orgresearchgate.net The three amino groups and the ring nitrogen atoms of the pyrimidine headgroup are capable of forming extensive hydrogen bond networks, which would further stabilize the resulting supramolecular structures. sapub.orgnih.gov

Table 1: Physicochemical Properties of N-Alkylpyrimidine Cationic Amphiphiles This table presents data for related N-alkylpyrimidine amphiphiles to illustrate the effect of alkyl chain length on self-assembly properties. Data for this compound is not available.

| Compound | Alkyl Chain Length | Critical Aggregation Concentration (CAC) | Aggregate Size (Hydrodynamic Diameter, nm) | Zeta Potential (mV) | Reference |

|---|---|---|---|---|---|

| N3-heptylpyrimidine derivative (8a) | C7 | Not explicitly stated | Data not available | +14.6 | nih.gov |

| N3-dodecylpyrimidine derivative (9a) | C12 | Not explicitly stated | Data not available | +44.3 | nih.gov |

| N3-dodecylpyrimidine derivative (9b) | C12 | Not explicitly stated | Data not available | +52.4 | nih.gov |

The self-assembly of this compound can be harnessed to fabricate a variety of ordered structures and nanomaterials. The interplay between the hydrophobic interactions of the tetradecyl tails and the hydrogen bonding of the triaminopyrimidine heads can lead to the formation of nanofibers, nanosheets, or other complex architectures. rsc.org The specific morphology would be influenced by factors such as solvent, temperature, and concentration.

The ability of the 2,4,6-triaminopyrimidine (B127396) (TAP) moiety to form strong, directional hydrogen bonds is well-established. It can form discrete, hydrogen-bonded pairs and larger rosette-like architectures. nih.gov When a long alkyl chain is attached, these interactions can guide the assembly into highly ordered, anisotropic structures. For example, amphiphilic barbituric acid derivatives, which share hydrogen-bonding motifs with TAP, form stable monolayers at the air-water interface. The insertion of TAP into these monolayers can induce further reactions, demonstrating how molecular recognition at interfaces can lead to functional systems. capes.gov.br It is conceivable that this compound could similarly form stable monolayers or be incorporated into mixed-amphiphile systems to create functional surfaces and films.

Applications in Advanced Material Systems

The unique chemical properties of this compound suggest its potential for use in modifying and creating advanced material systems, from enhancing photocatalysts to serving as a building block for porous frameworks.

Graphitic carbon nitride (g-C3N4) is a promising metal-free photocatalyst, but its efficiency is often limited by the rapid recombination of photo-generated charge carriers. nih.govnih.gov One strategy to overcome this is to modify the g-C3N4 surface with other molecules. The 2,4,6-triaminopyrimidine (TAP) core of the target molecule is structurally similar to melamine, a common precursor for g-C3N4. Research has shown that modifying g-C3N4 with TAP can enhance its photocatalytic activity for hydrogen evolution under visible light. sapub.org The structural similarity allows for strong interaction, likely through hydrogen bonding and π–π stacking, between the TAP molecule and the g-C3N4 surface. This interaction facilitates better charge separation and transfer, thereby boosting the photocatalytic performance. nih.govsapub.org

The presence of the tetradecyl chain in this compound would introduce a hydrophobic component to this system. This could be advantageous in several ways. The long alkyl chains could act as a passivating layer, protecting the photocatalyst from water-induced deactivation. Furthermore, the amphiphilic nature of the molecule could help in dispersing the g-C3N4 in non-polar media or at interfaces, expanding its applicability. The hydrophobic tails could also serve to concentrate non-polar reactants near the catalytic surface, potentially enhancing the degradation of organic pollutants. acs.org

Table 2: Photocatalytic Hydrogen Evolution of Modified Graphitic Carbon Nitride (g-C3N4) This table shows the enhancement of photocatalytic activity of g-C3N4 when modified with a related triazine compound. This illustrates the potential role of the triaminopyrimidine headgroup.

| Photocatalyst | H₂ Evolution Rate (μmol h⁻¹) | Enhancement Factor | Reference |

|---|---|---|---|

| Bare g-C₃N₄ | 14.01 | - | nih.gov |

| 5% TAPT/CN (TAPT = 2,4,6-tris(4-aminophenyl)-1,3,5-triazine) | 99.54 | 7.1 | nih.gov |

Two-dimensional (2D) polymers and covalent organic frameworks (COFs) are a class of materials with highly ordered porous structures, making them attractive for applications in catalysis, separation, and gas storage. These materials are typically constructed from molecular building blocks that can form strong covalent bonds in a planar fashion. The tri-functional nature of the 2,4,6-triaminopyrimidine core, with its three amino groups, presents an opportunity for it to act as a monomer in the synthesis of such frameworks.

For example, imine-linked organic frameworks can be formed through the condensation reaction between amines and aldehydes. The three amino groups on the pyrimidine ring could react with multi-aldehyde linkers to form a 2D network. While there are no specific reports on using this compound for this purpose, related systems demonstrate the feasibility of this approach. For instance, vinylene-linked COFs have been constructed using 2,4,6-trimethylpyridine (B116444) and multi-aldehyde derivatives. wikipedia.org The long tetradecyl chains in a hypothetical framework derived from this compound would project from the 2D sheets, creating a highly hydrophobic and ordered interlayer space. This could be useful for creating materials with tailored pore environments for selective adsorption or as supports for catalysis in non-polar solvents.

Exploration of Optical and Electrical Properties

The optical and electrical properties of materials derived from this compound are largely unexplored. However, the pyrimidine core is known to be a component of optically active molecules. For example, pyrimidine-based amphiphilic molecules have been synthesized that exhibit significant two-photon absorption cross-sections. rsc.org These molecules typically feature a donor-π-acceptor (D-π-A) structure, where the pyrimidine ring can act as the acceptor. The incorporation of amino groups, which are electron-donating, and the potential for extended conjugation suggest that this compound could serve as a scaffold for new chromophores.

The self-assembly of such molecules into ordered structures could lead to interesting bulk optical properties. For example, the formation of liquid crystalline phases can result in materials with tunable birefringence and other anisotropic optical effects. libretexts.orgdoitpoms.ac.uk The tetradecyl chain is sufficiently long to promote the formation of such thermotropic or lyotropic liquid crystal phases. wikipedia.orgresearchgate.net The electrical properties would also be highly dependent on the degree of order. While the saturated alkyl chain is insulating, the π-conjugated pyrimidine core, when organized into ordered stacks through self-assembly, could facilitate charge transport along the stacking direction. The precise control over molecular arrangement through self-assembly is therefore key to unlocking the potential optical and electronic applications of this class of materials.

Investigation of Chromophoric and Fluorophoric Characteristics

The chromophoric and fluorophoric properties of pyrimidine derivatives are of significant interest for applications in dyes, fluorescent probes, and optoelectronic devices. Research into 2,4,6-trisubstituted pyrimidines has revealed that their optical behavior is heavily influenced by the nature of the substituents on the pyrimidine core.

Studies on 2,4,6-trisubstituted pyrimidines featuring various aryl and amino groups have demonstrated that these compounds exhibit notable absorption and emission characteristics. researchgate.net The absorption spectra of these compounds, when analyzed in solvents like dichloromethane (B109758), show distinct bands. researchgate.net The introduction of electron-donating groups, a role that the amino groups in this compound would play, is crucial for establishing the electronic transitions that govern light absorption and emission.

The fluorescence of these pyrimidine derivatives is a key feature. For instance, certain 2,4,6-trisubstituted pyrimidines have been reported to have high fluorescence quantum yields, with some reaching up to 69%. researchgate.net This efficiency is a critical parameter for applications in fluorescent materials. The Stokes shift, which is the difference between the maximum absorption and emission wavelengths, is also an important characteristic. In the studied pyrimidine derivatives, the Stokes shift values indicate the extent of electronic rearrangement in the excited state. researchgate.net

The table below summarizes the optical properties of representative 2,4,6-trisubstituted pyrimidines, which can be considered analogous to the potential behavior of this compound derivatives.

Table 1: Optical Properties of 2,4,6-Trisubstituted Pyrimidines

| Compound | Absorption Max (λabs) [nm] | Emission Max (λem) [nm] | Quantum Yield (Φ) [%] | Stokes Shift [cm⁻¹] |

|---|---|---|---|---|

| Compound 7 | 370 | 480 | 55 | 5800 |

| Compound 8 | 370 | 505 | 69 | 6800 |

| Compound 9 | 370 | 485 | 60 | 6100 |

| Compound 10 | 370 | 500 | 65 | 6600 |

Data sourced from a study on 2,4,6-trisubstituted pyrimidines in dichloromethane solution. researchgate.net

The long alkyl chain of the tetradecyl group in this compound would primarily influence its solubility and solid-state packing, which in turn can affect the photophysical properties in thin films or solid-state devices.

Semiconductor and Conductive Material Development

The development of organic semiconductors is a cornerstone of modern electronics, with applications ranging from organic light-emitting diodes (OLEDs) to organic field-effect transistors (OFETs). The suitability of a material for such applications is often assessed by its electrochemical properties, particularly the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Electrochemical studies, such as cyclic voltammetry, on 2,4,6-trisubstituted pyrimidines have been conducted to determine these energy levels. researchgate.net The oxidation potentials obtained from these measurements are used to calculate the HOMO energy level, which relates to the material's ability to donate electrons. The LUMO energy level, which is related to the material's ability to accept electrons, can then be estimated from the HOMO level and the optical band gap (derived from the absorption spectrum). researchgate.net

The presence of electron-donating amino groups on the pyrimidine ring, as in this compound, is expected to raise the HOMO energy level, which can facilitate charge injection in electronic devices. The long tetradecyl chain, while not directly participating in the electronic conjugation, can play a crucial role in the processing and morphology of thin films, which are critical for device performance. The self-assembly properties imparted by such long alkyl chains can lead to more ordered molecular packing, potentially enhancing charge transport.

The table below presents the electrochemical properties and calculated energy levels for representative 2,4,6-trisubstituted pyrimidines.

Table 2: Electrochemical Properties and Energy Levels of 2,4,6-Trisubstituted Pyrimidines

| Compound | Oxidation Potential (Eox) [V] | HOMO [eV] | LUMO [eV] |

|---|---|---|---|

| Compound 7 | 1.31 | -5.15 | -3.62 |

| Compound 8 | 1.25 | -5.09 | -3.56 |

| Compound 9 | 1.35 | -5.19 | -3.66 |

| Compound 10 | 1.28 | -5.12 | -3.59 |

Data sourced from cyclic voltammetry measurements. researchgate.net

The energy levels of these compounds suggest their potential as hole-transporting or electron-blocking layers in organic electronic devices. Further research into derivatives of this compound could involve tuning these energy levels by introducing different substituents to optimize their performance for specific semiconductor applications.

Future Directions and Emerging Research Areas

Integration of Multi-Omics Data for Comprehensive Biological Profiling

To fully elucidate the biological effects of 5-Tetradecylpyrimidine-2,4,6-triamine, a comprehensive multi-omics approach is essential. This would involve integrating data from genomics, transcriptomics, proteomics, and metabolomics to create a detailed biological profile of the compound's interactions within a cellular system. For instance, transcriptomic analysis could reveal changes in gene expression patterns upon exposure to the compound, while proteomics would identify protein targets and downstream signaling pathways that are affected. Metabolomic studies could then uncover alterations in metabolic pathways, providing a holistic view of the compound's cellular impact. Such an integrated approach would be invaluable for understanding its mechanism of action and identifying potential therapeutic or toxicological properties.

Advanced Imaging Techniques for Subcellular Localization and Interaction Visualization

Advanced imaging techniques are crucial for visualizing the subcellular localization of this compound and its interactions with cellular components in real-time. Techniques such as confocal microscopy, super-resolution microscopy, and fluorescence lifetime imaging microscopy (FLIM) could be employed to track the compound within living cells. By tagging the molecule with a fluorescent probe, researchers could observe its accumulation in specific organelles, such as the mitochondria or the endoplasmic reticulum, and study its dynamic interactions with proteins and nucleic acids. This would provide critical insights into its mode of action at a subcellular level.

Development of Biosensors and Diagnostic Tools

The pyrimidine (B1678525) core of this compound provides a versatile scaffold for the development of novel biosensors and diagnostic tools. The amine groups can be functionalized to selectively bind to specific biomarkers, such as proteins or nucleic acid sequences, that are indicative of disease. The long tetradecyl chain could facilitate the incorporation of the molecule into lipid-based sensing platforms, such as liposomes or micelles. When a binding event occurs, it could trigger a detectable signal, such as a change in fluorescence or an electrochemical response, allowing for the sensitive and specific detection of the target analyte.

Catalysis and Green Chemistry Applications

In the realm of catalysis, the amine groups on the pyrimidine ring of this compound could serve as catalytic sites or as ligands for metal catalysts. The long alkyl chain could influence the solubility and stability of the catalyst in different reaction media, potentially enabling its use in biphasic catalysis or as a recoverable catalyst, which aligns with the principles of green chemistry. Research in this area could focus on its application in organic synthesis, such as in C-C coupling reactions or hydrogenations, where the development of efficient and reusable catalysts is of high importance.

Exploration of Novel Therapeutic and Industrial Applications Based on Mechanistic Insights

A thorough understanding of the mechanisms of action of this compound will be paramount for unlocking its full therapeutic and industrial potential. For example, if multi-omics and imaging studies reveal a specific interaction with a cancer-related protein, it could be further developed as an anticancer agent. Similarly, if it demonstrates unique self-assembly properties due to its amphiphilic nature, it could find applications in materials science as a component of liquid crystals or as a surfactant in industrial formulations. The exploration of these applications will be driven by the fundamental mechanistic insights gained from detailed research studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.